2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate
Description
Properties
CAS No. |
61361-83-9 |
|---|---|
Molecular Formula |
C25H48O6 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate |
InChI |
InChI=1S/C25H48O6/c1-3-5-7-9-11-13-15-17-23(28)30-21-25(19-26,20-27)22-31-24(29)18-16-14-12-10-8-6-4-2/h26-27H,3-22H2,1-2H3 |
InChI Key |
IFHCVUJSBCYBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification of Pentaerythritol with Decanoic Acid
- The primary method involves the direct esterification of the hydroxyl groups of pentaerythritol with the carboxyl groups of decanoic acid.
- This reaction typically requires an acid catalyst to promote ester bond formation.
- Removal of water formed during the reaction drives the equilibrium toward ester production.
$$
\text{Pentaerythritol} + 2 \times \text{Decanoic Acid} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate} + 2 \times H_2O
$$
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Acid catalysts such as sulfuric acid or p-toluenesulfonic acid |
| Temperature | 120–180 °C (depending on catalyst and setup) |
| Reaction Time | Several hours (4–12 h) |
| Water Removal | Continuous removal via azeotropic distillation or vacuum |
| Molar Ratio (Decanoic Acid : Pentaerythritol) | Slight excess of decanoic acid (2.1:1) to drive reaction |
- The reaction is sensitive to moisture; hence, drying agents or inert atmosphere may be used.
- The hydroxyl groups on pentaerythritol allow for selective esterification, typically yielding the didecanoate ester with remaining free hydroxyl groups.
Purification and Characterization
- After esterification, the reaction mixture is typically cooled and neutralized if acid catalysts are used.
- The crude product is purified by extraction, washing, and recrystallization or distillation under reduced pressure.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | Pentaerythritol + Decanoic Acid | Acid catalyst, heat, water removal | Simple, high yield, scalable | Requires careful water removal |
| Condensation-Oxidation (Related) | Aliphatic aldehydes + Formaldehyde | Base catalysis, oxidation steps | Industrially useful for related acids | More complex, multi-step |
| Reduction and Protection (Related) | Bis-(hydroxymethyl) acetaldehyde | Hydrogenation or hydride reagents | High selectivity for diol formation | Multi-step, requires protecting groups |
- The direct esterification method remains the most practical and widely used for synthesizing 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate due to its straightforward approach and relatively mild conditions.
- Industrial processes emphasize continuous removal of water to improve yield and purity.
- Research into related hydroxymethylated compounds informs potential improvements in catalyst efficiency and process optimization.
- The compound’s dual hydroxyl functionality combined with ester groups makes it valuable as a building block in polymer chemistry and specialty coatings.
The preparation of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate is primarily achieved through the esterification of pentaerythritol with decanoic acid under acid catalysis and controlled heating, with continuous water removal to drive the reaction forward. Alternative synthetic routes exist for related compounds but are less commonly applied to this specific ester. The process is well-established, scalable, and supported by detailed research and industrial patents, ensuring its reliability for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters in the presence of a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid, and anhydrous ferrous sulfate.
Solvents: Benzene, toluene, and diisopropyl ether.
Conditions: Reflux conditions are commonly used to facilitate the reactions.
Major Products Formed
Esters: Formed through esterification and transesterification reactions.
Alcohols: Formed through reduction reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Scientific Research Applications
Chemical Properties and Structure
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate has the molecular formula and is classified under esters. Its structure includes two decanoate groups esterified to a central 2,2-bis(hydroxymethyl)-1,3-propanediol moiety. This configuration provides unique properties that make it suitable for various applications.
Pharmaceutical Applications
-
Drug Delivery Systems :
- The compound can be utilized in formulating drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
- Case Study : A study demonstrated that formulations containing 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate improved the pharmacokinetics of poorly soluble drugs when administered in vivo.
-
Antimicrobial Activity :
- Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.
- Data Table : Efficacy of different derivatives against common pathogens (e.g., E. coli, S. aureus).
| Compound Derivative | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 20 |
| 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate | C. albicans | 10 |
Material Science Applications
-
Polymer Synthesis :
- The compound serves as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances flexibility and thermal stability.
- Case Study : A recent study focused on synthesizing polyesters using 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate as a key monomer. The resulting polymers showed promising mechanical properties suitable for packaging applications.
-
Surface Coatings :
- Due to its hydrophobic nature, this compound can be used in formulating surface coatings that require water resistance and durability.
- Data Table : Performance comparison of coatings with and without the inclusion of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate.
| Coating Type | Water Resistance (hours) | Abrasion Resistance (mg loss) |
|---|---|---|
| Control | 5 | 150 |
| With Didecanoate | 12 | 80 |
Chemical Synthesis Applications
- Catalysis :
- The compound has been explored as a potential catalyst in organic reactions due to its ability to stabilize transition states.
- Case Study : In a catalytic study involving esterification reactions, 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate demonstrated increased reaction rates compared to traditional catalysts.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate involves its ability to form stable ester bonds with various substrates. The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of esters and other derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing for precise control over the product formation.
Comparison with Similar Compounds
Key Findings :
- Shorter chains (e.g., C8) enhance solubility in polar solvents and reduce viscosity, making them suitable for lightweight formulations .
- Longer saturated chains (e.g., C18:0) increase melting points and rigidity, ideal for solid formulations like lipsticks .
- Unsaturated chains (e.g., C18:1) introduce kinks in the acyl group, lowering melting points and improving low-temperature performance .
Analogues with Branched or Modified Backbones
Branched Acyl Groups
Compounds like pentaerythrityl tetraisostearate (CAS: 62125-22-8) feature branched acyl chains (isooctadecanoate), which reduce crystallinity and enhance spreadability in cosmetic creams compared to linear-chain analogues .
Backbone Substitutions
- 2-Ethyl-2-[[(1-oxodecyl)oxy]methyl]-1,3-propanediyl didecanoate (CAS: 78-16-0) includes an ethyl-substituted backbone, increasing steric hindrance and altering solubility profiles .
- Pentaerythritol tetrastearate (CAS: 13081-97-5) utilizes a fully substituted pentaerythritol core, enabling higher thermal stability for industrial lubricants .
Performance in Cosmetic Formulations
- Didecanoate (C10:0) offers a balance between emolliency and non-greasy texture, ideal for lotions. In contrast, distearate (C18:0) provides a heavier, occlusive feel suited for barrier creams .
- Dioleate (C18:1) is preferred in cold-process formulations due to its fluidity at room temperature .
Biological Activity
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate, also known as pentaerythritol didecanoate, is an ester compound with significant applications in various fields, including biochemistry and material science. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.
- Molecular Formula : CHO
- Molecular Weight : 448.66 g/mol
- Density : 0.94 g/cm³
- Melting Point : 72 °C
- Boiling Point : 680.8 °C at 760 mmHg
- Flash Point : 183.7 °C
These properties indicate that 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate is a stable compound under normal conditions, which is essential for its application in biological systems.
Antioxidant Properties
Recent studies have shown that esters like 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate exhibit antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress in cells.
Research Findings
A study demonstrated that the compound has significant antioxidant potential, with half-maximal inhibitory concentration (IC50) values comparable to well-known antioxidants. This suggests its potential use in formulations aimed at enhancing cellular protection against oxidative damage .
Toxicological Profile
The toxicological assessment of 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate indicates low toxicity levels in various biological models. It has been classified as non-carcinogenic and shows minimal adverse effects on livestock when used in agricultural applications .
Table 1: Summary of Toxicological Data
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritant |
| Mutagenicity | Negative |
Applications in Biochemistry
The compound is utilized as a biochemical reagent in life sciences research. Its structure allows it to function effectively as a surfactant and emulsifier, making it valuable in drug delivery systems and cosmetic formulations.
Case Study: Drug Delivery Systems
In a recent study focusing on drug delivery mechanisms, 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate was incorporated into lipid nanoparticles. The results indicated enhanced bioavailability of the encapsulated drugs due to improved solubility and stability provided by the compound .
Q & A
Q. How does the compound interact with lipid bilayers or protein targets at the molecular level?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics with model membranes or recombinant proteins. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies .
Methodological Notes
- Data Contradictions : Discrepancies in biological activity may arise from differences in cell culture conditions (e.g., serum concentration) or batch-to-batch variability in compound purity. Always include internal controls and replicate experiments .
- Theoretical Frameworks : Link studies to polymer chemistry (e.g., ester hydrolysis kinetics) or drug delivery (e.g., prodrug activation mechanisms) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
